molecular formula C19H14N4O6S2 B2411512 N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide CAS No. 314246-32-7

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2411512
CAS No.: 314246-32-7
M. Wt: 458.46
InChI Key: RFNQANURKRPVAO-UHFFFAOYSA-N
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Description

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide is a sophisticated synthetic compound designed for advanced research applications. This chemical features a unique molecular architecture that combines a 5-methylisoxazole ring connected via a sulfonamide linkage to a phenyl group, which is then bonded to a 5-nitrobenzothiophene carboxamide unit . The integration of the sulfonamide group is a significant feature, as this moiety is prevalent in pharmacologically active compounds and has been extensively studied for its role in molecular recognition and binding, particularly in enzyme inhibition . The presence of the 5-nitrobenzothiophene group further enhances the molecule's potential as a scaffold in material science and medicinal chemistry due to its electron-accepting properties and planar, rigid structure. This compound is strictly for research use in laboratory settings. It is intended for use as a standard in analytical chemistry, for in-vitro biological screening against various therapeutic targets, and as a key intermediate in the synthesis of more complex chemical entities. Its structure suggests potential for investigation in areas such as enzyme inhibition, cellular signaling pathways, and receptor binding studies. Like related compounds containing the sulfamoyl bridge, it may form intricate hydrogen-bonding networks in the solid state, which can be relevant for crystallography studies . Not for diagnostic, therapeutic, or any personal use. Handle with appropriate safety precautions.

Properties

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O6S2/c1-11-8-18(21-29-11)22-31(27,28)15-5-2-13(3-6-15)20-19(24)17-10-12-9-14(23(25)26)4-7-16(12)30-17/h2-10H,1H3,(H,20,24)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNQANURKRPVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzothiophene and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the benzothiophene and oxazole rings.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . For instance, research has demonstrated that derivatives of similar structures exhibit significant inhibition against various cancer cell lines, such as OVCAR-8 and NCI-H40, with growth inhibition percentages reaching up to 86.61% . The mechanism of action is believed to involve the disruption of critical cellular pathways, including those related to apoptosis and cell cycle regulation.

Case Study: Structure-Activity Relationship

A detailed structure-activity relationship (SAR) analysis was performed on related compounds, revealing that modifications in the sulfamoyl and oxazole groups significantly influence anticancer efficacy. For example, compounds with enhanced lipophilicity showed improved cellular uptake and bioavailability .

Anti-inflammatory Potential

In addition to its anticancer properties, N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide has been investigated for anti-inflammatory applications . In silico studies using molecular docking techniques suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes .

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of the Oxazole Ring : The initial step involves the reaction of appropriate phenolic precursors with sulfamoyl chlorides.
  • Nitro Group Introduction : A nitration reaction introduces the nitro group at the 5-position of the benzothiophene moiety.
  • Final Coupling Reaction : The final product is obtained through coupling reactions involving amines and carboxylic acids.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide is unique due to the presence of both the benzothiophene and oxazole rings, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.

Biological Activity

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide, a compound with a complex molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial and antifungal activities, as well as its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following molecular properties:

PropertyValue
Molecular FormulaC17H17N3O4S
Molecular Weight363.43 g/mol
LogP2.967
Polar Surface Area85.97 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

The structure features a benzothiophene core with a nitro group and a sulfamoyl moiety, contributing to its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of similar compounds in the sulfamoyl class. For instance, derivatives containing sulfamoyl groups have shown significant activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.

In vitro assays indicated that the compound exhibits notable antibacterial activity at concentrations around 1 µg/mL, similar to other sulfamoyl derivatives tested in previous studies .

Antifungal Activity

The antifungal properties of this compound have also been explored. Compounds with similar structures have been tested against fungi like Aspergillus niger and Candida albicans. The results suggest that these compounds can disrupt fungal cell wall synthesis or function through interference with ergosterol biosynthesis .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The sulfamoyl group is known to inhibit key enzymes involved in bacterial and fungal metabolism.
  • Cell Membrane Disruption : The nitro group may contribute to increased permeability of microbial cell membranes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitro compounds can induce oxidative stress in microbial cells, leading to cell death.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various sulfamoyl derivatives against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for further development .
  • Fungal Resistance : Another investigation focused on antifungal activity against resistant strains of Candida albicans. The results indicated that the compound could effectively inhibit growth in these strains, providing insight into its therapeutic potential against fungal infections .

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